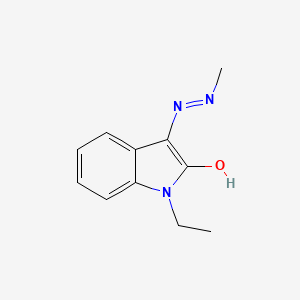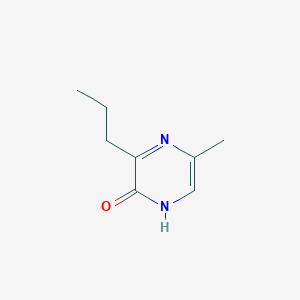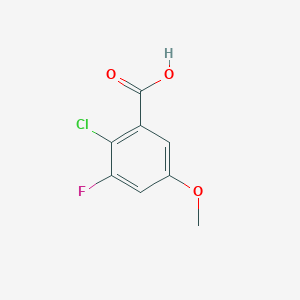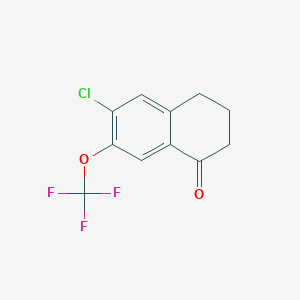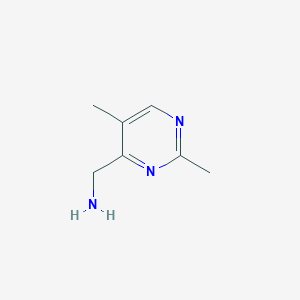
(2,5-Dimethylpyrimidin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylpyrimidin-4-yl)methanamine is an organic compound belonging to the class of aminopyrimidines and derivatives It features a pyrimidine ring substituted with two methyl groups at positions 2 and 5, and a methanamine group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylpyrimidin-4-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyrimidine with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst and is carried out in an aqueous or organic solvent at elevated temperatures.
Another method involves the reduction of 2,5-dimethylpyrimidine-4-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reduction process converts the carboxylic acid group to a methanamine group, yielding the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4 to convert specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., LiAlH4, NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the methanamine group.
Applications De Recherche Scientifique
(2,5-Dimethylpyrimidin-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of (2,5-Dimethylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methylpyridin-2-yl)methanamine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
2,5-Dimethylpyrimidin-4-Amine: This compound is closely related, differing only by the presence of an amine group instead of a methanamine group.
2,4-Dimethoxybenzylamine: Another related compound with a benzene ring substituted with methoxy groups and a methanamine group.
Uniqueness
(2,5-Dimethylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
75985-32-9 |
|---|---|
Formule moléculaire |
C7H11N3 |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(2,5-dimethylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C7H11N3/c1-5-4-9-6(2)10-7(5)3-8/h4H,3,8H2,1-2H3 |
Clé InChI |
CWHLFRHDWXOHJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate](/img/structure/B13111120.png)





![2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine](/img/structure/B13111135.png)

![7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)

